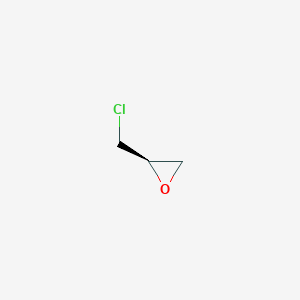

(R)-(-)-Epichlorohydrin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014417 | |

| Record name | (-)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-55-9 | |

| Record name | (-)-Epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epichlorohydrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051594559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-(-)-3-Chloro-1,2-propenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICHLOROHYDRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEC01H609I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-Epichlorohydrin chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Epichlorohydrin is a chiral epoxide of significant interest in the chemical and pharmaceutical industries. As a versatile bifunctional compound, it serves as a crucial building block in the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique stereochemistry and reactive epoxide and chloromethyl groups allow for the introduction of chirality and further functionalization, making it an invaluable synthon for drug development and material science. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name (2R)-2-(chloromethyl)oxirane, is the (R)-enantiomer of epichlorohydrin. The molecule consists of a three-membered oxirane (epoxide) ring with a chloromethyl substituent. The "(R)" designation indicates the stereochemical configuration at the chiral carbon atom of the epoxide ring, and the "(-)" signifies its levorotatory optical activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-(chloromethyl)oxirane[1] |

| Synonyms | (R)-(-)-2-(Chloromethyl)oxirane, (R)-1-Chloro-2,3-epoxypropane[2] |

| CAS Number | 51594-55-9[1][3] |

| Molecular Formula | C₃H₅ClO[1][3] |

| SMILES String | ClC[C@H]1CO1[4] |

| InChI Key | BRLQWZUYTZBJKN-VKHMYHEASA-N[4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic chloroform-like or garlic-like odor.[5] It is a volatile and highly reactive compound.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 92.52 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[6][7] |

| Density | 1.180 g/mL at 20 °C[3][4] |

| Boiling Point | 114-116 °C[3][8][9] |

| Melting Point | -48 °C[3][6] |

| Flash Point | 32 °C (closed cup)[4] |

| Vapor Pressure | 10 mmHg at 16.6 °C[4][9] |

| Refractive Index | 1.438 at 20 °C[4][6] |

| Optical Activity | [α]20/D -34° (c=1 in methanol)[4] |

| Solubility | Soluble in water[3][10], miscible with most organic solvents.[11] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in the pharmaceutical industry. While racemic epichlorohydrin is readily available, the separation of enantiomers or the direct asymmetric synthesis is required to obtain the pure (R)-enantiomer. A common and effective method is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin using a chiral catalyst.

References

- 1. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [file.scirp.org]

- 2. CN112062737B - Method for extracting epichlorohydrin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. [PDF] Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

(R)-(-)-Epichlorohydrin CAS number 51594-55-9

An In-depth Technical Guide to (R)-(-)-Epichlorohydrin

CAS Number: 51594-55-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (R-ECH) is a critical chiral intermediate widely utilized in the pharmaceutical and chemical industries.[1] Its high reactivity and defined stereochemistry make it an invaluable building block for the enantioselective synthesis of a multitude of complex molecules, most notably active pharmaceutical ingredients (APIs) such as beta-blockers.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, principal synthesis methodologies, detailed experimental protocols, key applications in drug development, and essential safety information. The primary method for producing highly enantioenriched R-ECH, the Hydrolytic Kinetic Resolution (HKR) of the racemic mixture, is discussed in detail.[3][4] Analytical techniques for verifying enantiomeric purity are also presented.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic pungent, garlic-like odor.[5][6] It is a highly reactive electrophilic compound due to the strained epoxide ring and the presence of a chlorine atom.[6] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 51594-55-9 | [7] |

| Molecular Formula | C₃H₅ClO | [7] |

| Molecular Weight | 92.52 g/mol | [7] |

| Appearance | Colorless liquid | [5] |

| Density | 1.180 g/mL at 20 °C | [7] |

| Boiling Point | 114 °C | [7] |

| Melting Point | -48 °C | [5] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [7] |

| Refractive Index (n20/D) | 1.438 | [7] |

| Specific Optical Activity | [α]20/D −34° (c = 1 in methanol) | [7] |

| Enantiomeric Excess (Typical) | ee: 98% (GLC) | [7] |

| Solubility | Moderately soluble in water; miscible with most polar organic solvents | [6] |

Synthesis of Enantiopure this compound

The most effective and widely adopted method for producing enantiomerically pure this compound on both laboratory and industrial scales is the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin.[3][4] This process utilizes a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other unreacted and thus enriched.

Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst

The Jacobsen Hydrolytic Kinetic Resolution is a highly efficient method that employs a chiral (salen)Co(III) complex as the catalyst.[3][8] The reaction involves the addition of a substoichiometric amount of water to a racemic mixture of epichlorohydrin in the presence of the catalyst. The (S)-enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess (>99% ee).[4]

The process has several practical advantages:

-

High Selectivity: The catalyst exhibits extraordinary selectivity, leading to very high enantiomeric excess for the recovered epoxide.[3]

-

Cost-Effectiveness: The starting racemic epichlorohydrin is an inexpensive commodity chemical, and water is used as the resolving agent.[4]

-

Low Catalyst Loading: The reaction proceeds efficiently with low catalyst loadings, typically between 0.2 and 2.0 mol %.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. jmedchem.com [jmedchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 5. This compound(51594-55-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Epichlorohydrin - Wikipedia [en.wikipedia.org]

- 7. This compound 99 51594-55-9 [sigmaaldrich.com]

- 8. Research Progress of Hydrolytic Kinetic Resolution of Epichlorohydrin Catalyzed by Salen Metal Complexes [journal.lnpu.edu.cn]

Synthesis of (R)-(-)-Epichlorohydrin from Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-epichlorohydrin is a critical chiral building block in the synthesis of numerous pharmaceuticals and other high-value chemicals. The increasing availability of glycerol, a byproduct of biodiesel production, has made its conversion to epichlorohydrin an economically and environmentally attractive alternative to traditional propylene-based routes. This technical guide provides a comprehensive overview of the synthesis of this compound from glycerol, with a focus on the key chemical and biocatalytic steps, detailed experimental protocols, and quantitative data to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound from glycerol is a multi-step process that begins with the production of racemic epichlorohydrin, followed by an enantioselective resolution step. The overall process can be summarized as follows:

-

Hydrochlorination of Glycerol: Glycerol is reacted with hydrogen chloride (HCl) in the presence of a carboxylic acid catalyst to produce a mixture of dichloropropanols, primarily 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.

-

Dehydrochlorination of Dichloropropanols: The mixture of dichloropropanols is treated with a base, such as sodium hydroxide or calcium hydroxide, to yield racemic epichlorohydrin.

-

Enzymatic Kinetic Resolution: The racemic epichlorohydrin undergoes a kinetic resolution using an epoxide hydrolase (EH). This enzyme selectively hydrolyzes the (S)-(+)-enantiomer to 3-chloro-1,2-propanediol, leaving the desired this compound unreacted and in high enantiomeric purity.

Detailed Synthesis of Racemic Epichlorohydrin

Step 1: Hydrochlorination of Glycerol to Dichloropropanols

The first step involves the reaction of glycerol with hydrogen chloride. Carboxylic acids are commonly used as catalysts to facilitate this reaction.

Reaction Scheme:

Key Parameters and Catalysts:

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the dichloropropanol isomers.

| Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | 1,3-Dichloropropanol Selectivity (%) | Reference |

| Acetic Acid | 110 | 4 | >95 | ~98 | [1] |

| Malonic Acid | 110 | 3 | 82.01 | 99.10 | [2] |

| Propionic Acid | 90 | 3 | 88.31 | 96.56 | [2] |

| Adipic Acid | 120-140 | - | High | High | [3] |

Step 2: Dehydrochlorination of Dichloropropanols to Racemic Epichlorohydrin

The dichloropropanol mixture is then converted to epichlorohydrin through dehydrochlorination with a base.

Reaction Scheme:

Commonly Used Bases and Conditions:

| Base | Concentration | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide | 25% aq. soln. | 55 | 8-10 min | up to 93 | [4] |

| Calcium Hydroxide | 10-14% aq. soln. | 70-100 | Continuous | ~83 (selectivity) | [5] |

Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

The most effective method for obtaining enantiomerically pure this compound is through the kinetic resolution of the racemic mixture. This process utilizes epoxide hydrolases (EHs) that selectively hydrolyze the (S)-enantiomer.

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess (e.e.). In this case, the epoxide hydrolase preferentially opens the epoxide ring of (S)-(+)-epichlorohydrin.

Performance of Various Epoxide Hydrolases

The choice of microbial source for the epoxide hydrolase is critical for achieving high enantioselectivity and yield.

| Enzyme Source | Substrate Conc. (mM) | Yield of (R)-ECH (%) | e.e. of (R)-ECH (%) | Reference |

| Agromyces mediolanus (mutant) | 450 | 40.5 | >99 | [6] |

| Agrobacterium radiobacter | 25.6 | 42.7 | ≥99 | [7] |

| Rhodosporidium toruloides | - | - | 100 | [7] |

| Immobilized A. radiobacter EH | gram-scale | 35 | 99 | [8] |

Experimental Protocols

Protocol 1: Synthesis of Dichloropropanols from Glycerol

Materials:

-

Glycerol (99.5%)

-

Hydrogen chloride gas

-

Acetic acid (catalyst)

-

Round-bottom flask with a gas inlet tube, reflux condenser, and magnetic stirrer

-

Heating mantle

Procedure:

-

Charge the round-bottom flask with glycerol and acetic acid (e.g., 5 mol% relative to glycerol).

-

Heat the mixture to the desired reaction temperature (e.g., 110-120°C) with stirring.

-

Bubble hydrogen chloride gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion of glycerol is achieved.

-

Upon completion, stop the HCl flow and cool the reaction mixture to room temperature.

-

The resulting product is a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, which can be used in the next step with or without purification.

Protocol 2: Dehydrochlorination to Racemic Epichlorohydrin

Materials:

-

Dichloropropanol mixture from Protocol 1

-

Sodium hydroxide solution (e.g., 25 wt%)

-

Reaction vessel with a stirrer and temperature control

-

Distillation apparatus

Procedure:

-

Place the dichloropropanol mixture in the reaction vessel.

-

Gradually add the sodium hydroxide solution to the stirred mixture while maintaining the temperature at approximately 55-60°C.

-

The reaction is exothermic and proceeds rapidly. Continue stirring for a short period (e.g., 10-15 minutes) after the addition is complete.

-

The epichlorohydrin product can be isolated by distillation, often as an azeotrope with water.[5]

Protocol 3: Enzymatic Kinetic Resolution of Racemic Epichlorohydrin

Materials:

-

Racemic epichlorohydrin

-

Whole cells of a microorganism expressing a suitable epoxide hydrolase (e.g., recombinant E. coli expressing EH from Agromyces mediolanus)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Bioreactor or stirred-tank reactor with temperature and pH control

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the buffer solution within the bioreactor.

-

Add the racemic epichlorohydrin to the cell suspension to the desired substrate concentration.

-

Maintain the reaction at the optimal temperature and pH for the enzyme (e.g., 30-35°C, pH 7.5).

-

Monitor the progress of the reaction by measuring the concentration and enantiomeric excess of epichlorohydrin using chiral GC.

-

The reaction is stopped when the desired conversion (typically close to 50%) and high e.e. of the (R)-enantiomer are reached.

-

Separate the cells from the reaction mixture by centrifugation.

-

Extract the aqueous phase with an organic solvent to recover the this compound.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

-

The crude this compound can be further purified by distillation.

Visualizations

Reaction Pathway Diagram

Caption: Overall reaction pathway from glycerol to this compound.

Experimental Workflow Diagram

Caption: A simplified experimental workflow for the synthesis of this compound.

Logical Relationship of Kinetic Resolution

Caption: Logical diagram illustrating the principle of enzymatic kinetic resolution.

References

- 1. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesize Dichloropropanol by Glycerol Chlorination | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Enantioselective Synthesis of (R)-Epichlorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-epichlorohydrin is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its stereospecific incorporation is paramount for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-epichlorohydrin, with a focus on practical application for research and development.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-epichlorohydrin is primarily achieved through two strategic approaches: the kinetic resolution of racemic epichlorohydrin and the asymmetric synthesis from prochiral precursors. Kinetic resolution, which involves the selective reaction of one enantiomer from a racemic mixture, is the most commercially established and widely researched approach.

This guide will delve into the most prominent and effective of these strategies:

-

Hydrolytic Kinetic Resolution (HKR) using Jacobsen's Catalyst: A powerful and widely adopted method for the large-scale production of enantiopure epoxides.

-

Enzymatic Kinetic Resolution: A green and highly selective alternative employing enzymes such as lipases, epoxide hydrolases, and haloalcohol dehalogenases.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Eric Jacobsen and his group, stands as a landmark achievement in asymmetric catalysis. This method utilizes a chiral (salen)Co(III) complex, commonly known as Jacobsen's catalyst, to effect the enantioselective ring-opening of a racemic epoxide with water. In the case of racemic epichlorohydrin, the (R,R)-Jacobsen's catalyst selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-epichlorohydrin unreacted and in high enantiomeric excess.

Mechanism of Action

The currently accepted mechanism for the Jacobsen HKR involves a cooperative bimetallic pathway. A (salen)Co(III)-OH complex and a (salen)Co(III)-X (where X is the counterion, typically acetate) complex work in concert. One cobalt center activates the epoxide by coordinating to its oxygen atom, rendering it more susceptible to nucleophilic attack. The other cobalt center delivers the water molecule, facilitating the enantioselective ring-opening. This dual activation model accounts for the high efficiency and selectivity of the reaction.

Quantitative Data

The Jacobsen HKR is renowned for its high enantioselectivity and good yields. The following table summarizes typical quantitative data for the resolution of racemic epichlorohydrin.

| Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield of (R)-ECH (%) | ee of (R)-ECH (%) | Reference |

| 0.3 | None | 8 | 44 | 98 | [1] |

| 0.3 | None | 18 | 44 | 99 | [2] |

| 0.5 | THF | 2-24 | >40 | >99 | [1] |

Note: The theoretical maximum yield for a kinetic resolution is 50%.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is a general guideline based on literature procedures.[3][4] Optimization may be required for specific scales and equipment.

Materials:

-

Racemic epichlorohydrin

-

(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

-

Acetic acid (glacial)

-

Deionized water

-

Tetrahydrofuran (THF, optional)

-

Dichloromethane (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Activation: In a reaction vessel equipped with a magnetic stirrer and open to the air, suspend (R,R)-Jacobsen's catalyst (0.5 mol%) in racemic epichlorohydrin.

-

Add glacial acetic acid (1 mol%) to the suspension. Stir vigorously for 30 minutes at room temperature. The color of the mixture should change from orange to dark brown, indicating the oxidation of Co(II) to the active Co(III) species.

-

Kinetic Resolution: Cool the reaction mixture to 0-4 °C in an ice bath.

-

Slowly add deionized water (0.55 equivalents relative to racemic epichlorohydrin) to the mixture while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC.

-

Workup and Purification:

-

Once the reaction has reached the desired conversion (typically close to 50%), dilute the mixture with dichloromethane.

-

Wash the organic phase with water to remove the diol byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (R)-epichlorohydrin can be purified by vacuum distillation to afford the final product with high enantiomeric purity.

-

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to the synthesis of (R)-epichlorohydrin. These reactions are typically carried out under mild conditions and can achieve excellent enantioselectivities. The primary classes of enzymes employed are lipases, epoxide hydrolases, and haloalcohol dehalogenases.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. In the context of epichlorohydrin, the resolution is often performed on a precursor chlorohydrin. The lipase selectively acylates one enantiomer of the chlorohydrin, allowing for the separation of the acylated and unreacted enantiomers. The unreacted enantiomer can then be cyclized to form (R)-epichlorohydrin.

Epoxide Hydrolase and Haloalcohol Dehalogenase Catalyzed Resolutions

Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of one enantiomer of racemic epichlorohydrin to the corresponding diol, similar to the Jacobsen HKR. Haloalcohol dehalogenases (HHDHs) can be used for the asymmetric synthesis of (R)-epichlorohydrin from a prochiral halohydrin precursor, or for the kinetic resolution of racemic halohydrins.

Quantitative Data for Enzymatic Resolutions

The following table presents a summary of quantitative data for various enzymatic approaches.

| Enzyme | Substrate | Method | Yield (%) | ee (%) | Reference |

| Candida antarctica Lipase B | Racemic chlorohydrin | Transesterification | 35 (S-acetate) | 94 (S-acetate) | [5] |

| Pseudomonas cepacia Lipase | Racemic chlorohydrin | Dynamic Kinetic Resolution | High | >99 | [6] |

| Aspergillus niger spps. | Racemic epichlorohydrin | Hydrolysis | 20 | 100 | [7] |

| Rhodosporidium toruloides | Racemic epichlorohydrin | Hydrolysis | 25 | >99 | [8] |

| Recombinant E. coli (EH) | Racemic epichlorohydrin | Hydrolysis | 35 | 99 | [9] |

| Halohydrin Dehalogenase (HheC) | 1,3-dichloro-2-propanol | Asymmetric Synthesis | 83.78 | 92.53 | [10] |

| Engineered HheC | 1,3-dichloro-2-propanol | Asymmetric Synthesis | 55.35 | >99 | [4] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Chlorohydrin Precursor

This is a generalized protocol based on common practices in the literature.[5][6][11]

Materials:

-

Racemic 1-chloro-3-aryloxy-2-propanol (or similar chlorohydrin)

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane, toluene)

-

Base for cyclization (e.g., sodium hydroxide)

Procedure:

-

Enzymatic Acylation:

-

Dissolve the racemic chlorohydrin in the chosen organic solvent in a reaction flask.

-

Add the immobilized lipase and the acyl donor.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

-

Separation:

-

Filter off the immobilized enzyme for potential reuse.

-

Remove the solvent under reduced pressure.

-

Separate the acylated chlorohydrin from the unreacted chlorohydrin using column chromatography.

-

-

Cyclization:

-

Dissolve the recovered unreacted (R)-chlorohydrin in a suitable solvent.

-

Add a base, such as aqueous sodium hydroxide, and stir until the cyclization to (R)-epichlorohydrin is complete (monitor by TLC or GC).

-

-

Workup and Purification:

-

Extract the (R)-epichlorohydrin with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by distillation.

-

Conclusion

The enantioselective synthesis of (R)-epichlorohydrin is a well-established field with robust and scalable methodologies. The Jacobsen hydrolytic kinetic resolution remains a dominant technology for industrial-scale production due to its high efficiency and selectivity. Enzymatic resolutions, particularly with lipases and epoxide hydrolases, offer a greener and often highly selective alternative that is continually being improved through enzyme engineering. The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized catalysts or enzymes. This guide provides a foundational understanding of these key technologies to aid researchers and drug development professionals in the strategic synthesis of this vital chiral intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. EP2537837A1 - Process and apparatus for producing and purifying epichlorohydrins - Google Patents [patents.google.com]

- 4. Preparation of (S)-epichlorohydrin using a novel halohydrin dehalogenase by selective conformation adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biocatalytic production of chiral epichlorohydrin in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]

- 10. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

(R)-(-)-Epichlorohydrin: A Technical Guide to Nucleophilic Ring-Opening Reactions

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Epichlorohydrin is a versatile chiral building block of significant importance in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is dominated by the strained epoxide ring and the presence of a chloromethyl group, offering multiple pathways for nucleophilic attack. A thorough understanding of the reaction mechanisms is crucial for controlling regioselectivity and stereochemistry to achieve desired synthetic outcomes. This guide provides an in-depth analysis of the reaction of this compound with various nucleophiles, supported by mechanistic diagrams and a summary of key reaction parameters.

Core Principles of Epoxide Ring-Opening

The reactivity of epoxides is primarily driven by the significant ring strain (approximately 13 kcal/mol), which is released upon nucleophilic attack. The mechanism of ring-opening is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence of acidic or basic catalysts.

Under Basic or Neutral Conditions (Strong Nucleophiles):

With strong, negatively charged nucleophiles or basic conditions, the reaction proceeds via a direct SN2 mechanism . The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated.

-

Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. In the case of this compound, this is the terminal carbon (C3).[1][2][3][4]

-

Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism.[1][3][5]

Under Acidic Conditions (Weak Nucleophiles):

In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group). This activation makes the epoxide more susceptible to attack by weaker nucleophiles. The mechanism exhibits significant SN1 character .

-

Regioselectivity: The nucleophile attacks the more substituted carbon (C2 in the case of epichlorohydrin), as this carbon can better stabilize the partial positive charge that develops in the transition state.[6][7][8]

-

Stereochemistry: The attack occurs from the backside relative to the C-O bond, resulting in a trans relationship between the nucleophile and the hydroxyl group in the product.[1][2]

Reaction with Common Nucleophiles

The reaction of this compound with different classes of nucleophiles is a cornerstone of its synthetic utility.

Reaction with Amine Nucleophiles

The reaction of amines with epichlorohydrin is fundamental in the synthesis of various pharmaceuticals, including beta-blockers.[2] Under neutral or basic conditions, the reaction follows an SN2 pathway.

The primary nucleophilic attack occurs at the less substituted carbon of the epoxide ring. Secondary reactions can occur, such as the initial product acting as a nucleophile to react with another molecule of epichlorohydrin, potentially leading to oligomerization. The reaction of epichlorohydrin with secondary amines can sometimes lead to the formation of azetidinium compounds or substituted dioxanes as side products.[9]

Reaction with Alcohol and Phenol Nucleophiles

Alcohols and phenols react with epichlorohydrin to form glycidyl ethers, which are important intermediates in the production of epoxy resins and other polymers.[10][11] The reaction is typically carried out under basic conditions to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.

The reaction mechanism involves the nucleophilic attack of the alkoxide/phenoxide on the terminal carbon of the epoxide. A subsequent intramolecular SN2 reaction can occur where the newly formed alkoxide displaces the chloride ion to form a new epoxide ring, a key step in the synthesis of glycidyl ethers.[11] Lewis acid catalysts like Sn-Beta have been shown to be highly active and regioselective for the ring-opening of epichlorohydrin with alcohols.[12]

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with epichlorohydrin. The high nucleophilicity of sulfur drives the reaction.[13] The reaction with thiols is highly selective for nucleophilic substitution, with minimal side reactions like elimination, even at high degrees of modification.[14] Aromatic thiols tend to react faster and achieve higher degrees of modification compared to their aliphatic counterparts.[14]

Mechanistic Pathways and Regioselectivity

The primary competition in the reaction of this compound with nucleophiles is between attack at the two epoxide carbons and, to a lesser extent, at the chloromethyl carbon. Due to the high ring strain of the epoxide, ring-opening is the overwhelmingly favored pathway.[15][16]

Visualization of Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the reaction of this compound with nucleophiles under different conditions.

Caption: Reaction under basic/neutral conditions.

Caption: Reaction under acidic conditions.

Quantitative Data Summary

The regioselectivity and yield of the ring-opening reaction of this compound are influenced by the nucleophile, solvent, and catalyst. The following table summarizes representative data from the literature.

| Nucleophile | Catalyst/Conditions | Major Product Regioisomer | Yield (%) | Reference |

| Methanol | Sn-Beta (Lewis Acid) | Attack at C3 | >95% | [12] |

| Aniline | Lipozyme TL IM (Enzyme) | Attack at C3 | 91.3% | [17] |

| Acetic Acid | Cs-DTP/K-10 Clay | Attack at C2 | >98% selectivity | [18] |

| p-Toluidine | Bromobenzene (solvent) | Attack at C3 | - | [19] |

| Thiophenol | Basic | Attack at C3 | High | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures for key reactions.

General Procedure for Amine Addition (Basic/Neutral Conditions)

-

To a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or neat), add the amine nucleophile dropwise at a controlled temperature (typically 0-25 °C).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

General Procedure for Alcohol/Phenol Addition (Basic Conditions)

-

To a solution of the alcohol or phenol in a suitable solvent (e.g., THF, dioxane), add a base (e.g., NaH, KOH) to generate the corresponding alkoxide or phenoxide.

-

Add this compound dropwise to the solution at a controlled temperature.

-

Heat the reaction mixture to reflux until the starting material is consumed.

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

Logical Workflow for Reaction Prediction

The following diagram outlines the decision-making process for predicting the major product of the reaction of this compound with a nucleophile.

Caption: Decision workflow for predicting reaction outcome.

Conclusion

The reaction of this compound with nucleophiles is a powerful tool in organic synthesis. A comprehensive understanding of the underlying mechanistic principles—SN2-type reactions under basic/neutral conditions leading to attack at the less substituted carbon, and SN1-like reactions under acidic conditions favoring attack at the more substituted carbon—is essential for controlling the regioselectivity and stereochemistry of the products. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this versatile chiral synthon in their synthetic endeavors.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scholarworks.uni.edu [scholarworks.uni.edu]

Spectroscopic Analysis of (R)-(-)-Epichlorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-(-)-Epichlorohydrin, a crucial chiral building block in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental protocols and a visualization of a key reaction pathway.

Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.57-3.59 | Doublet | 8.0 | -CH₂Cl |

| 3.23-3.27 | Multiplet | - | -CH-O |

| 2.89-2.91 | Triplet | 4.0 | -CH₂-O (oxirane) |

| 2.69-2.71 | Quartet | 4.0 | -CH₂-O (oxirane) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 50.9 | -CH-O |

| 47.1 | -CH₂-O (oxirane) |

| 44.0 | -CH₂Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000 | C-H stretch (epoxide) |

| 1250 | C-O-C stretch (epoxide ring) |

| 904 | Oxirane ring deformation |

| 720 | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual parameters may vary based on the specific instrumentation used.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H spectrum (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters for a standard ¹³C spectrum, which will require a larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of neat this compound.

Materials:

-

This compound

-

Potassium bromide (KBr) plates

-

Pipette

-

FT-IR Spectrometer (e.g., Nicolet 7600 FT-IR)

Procedure:

-

Background Spectrum: Ensure the FT-IR sample compartment is empty and clean. Run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place one clean, dry KBr plate on a clean surface. Using a pipette, place a single drop of this compound onto the center of the plate.

-

Assemble the Cell: Carefully place the second KBr plate on top of the first, sandwiching the liquid sample. The liquid should spread to form a thin film.

-

Acquire Spectrum: Place the KBr plate assembly into the sample holder in the FT-IR spectrometer.

-

Data Collection: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the KBr plates and clean them thoroughly with a suitable dry solvent (e.g., dichloromethane or isopropanol) and store them in a desiccator.

Reaction Pathway Visualization

A significant application of this compound is in the synthesis of other valuable chemicals. One such reaction is the cycloaddition with carbon dioxide (CO₂) to form chloromethyl ethylene carbonate. This reaction is an example of carbon capture and utilization.

Caption: Catalytic cycle for the cycloaddition of CO₂ to this compound.

Chirality and Optical Rotation of Epichlorohydrin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epichlorohydrin, a versatile bifunctional molecule, is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] Its chirality arises from a single stereocenter, leading to the existence of two non-superimposable mirror images: (R)-(-)-epichlorohydrin and (S)-(+)-epichlorohydrin. The distinct stereochemistry of these enantiomers dictates their biological activity and reactivity, making the understanding and control of their optical properties paramount in drug development and asymmetric synthesis. This guide provides an in-depth analysis of the chirality and optical rotation of epichlorohydrin enantiomers, complete with quantitative data, experimental protocols, and logical workflows.

Core Concepts: Chirality and Optical Rotation in Epichlorohydrin

Epichlorohydrin possesses an asymmetric carbon atom, the C2 of the oxirane ring, which is bonded to four different groups: a hydrogen atom, a chloromethyl group, and two carbon atoms of the epoxide ring that are part of a cyclic ether. This structural feature is the origin of its chirality, resulting in two enantiomeric forms.

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they differ in their interaction with plane-polarized light. Each enantiomer rotates the plane of polarized light to an equal but opposite degree. This phenomenon is known as optical activity and is a defining characteristic of chiral molecules. The direction and magnitude of this rotation are fundamental parameters for identifying and quantifying the enantiomeric purity of epichlorohydrin samples.

Quantitative Data: Optical Rotation of Epichlorohydrin Enantiomers

The specific rotation ([α]) is a standardized measure of the optical rotation of a chiral compound. It is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent. The following table summarizes the reported specific rotation values for the enantiomers of epichlorohydrin.

| Enantiomer | Formula | CAS Number | Specific Rotation ([α]D) | Conditions | Reference |

| This compound | C₃H₅ClO | 51594-55-9 | -34° | c = 1 in methanol, 20°C | |

| (S)-(+)-Epichlorohydrin | C₃H₅ClO | 67843-74-7 | +33° to +37° | c = 1 in methanol | [4] |

| (S)-(+)-Epichlorohydrin | C₃H₅ClO | 67843-74-7 | +35° | c = 1 in methanol, 20°C | [5] |

Note: The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), and 'c' represents the concentration in g/100mL.

Experimental Protocols

Measurement of Optical Rotation using Polarimetry

The determination of the optical rotation of epichlorohydrin enantiomers is performed using a polarimeter.[6][7] This instrument measures the angle of rotation of plane-polarized light as it passes through a sample.

Materials and Equipment:

-

Polarimeter (accurate to at least 0.01°)

-

Sodium lamp (D-line, 589 nm) or other specified light source

-

Polarimeter cell (typically 1 dm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., methanol, chloroform)

-

Sample of (R)- or (S)-epichlorohydrin

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions (typically 10-30 minutes).[7]

-

Ensure the instrument is calibrated and set to the appropriate mode for measuring optical rotation.

-

-

Zeroing the Polarimeter:

-

Fill the clean and dry polarimeter cell with the pure solvent that will be used to dissolve the epichlorohydrin sample.

-

Ensure there are no air bubbles in the cell.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or recorded to be subtracted from the sample reading.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the epichlorohydrin enantiomer.

-

Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to achieve a specific concentration (e.g., c = 1, meaning 1 g per 100 mL).

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) in degrees. It is good practice to take multiple readings and average them.[8]

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the Biot's law formula:[6] [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Determination of Enantiomeric Excess (e.e.)

While polarimetry can determine the net optical rotation, it does not provide the ratio of enantiomers in a mixture. For this, chromatographic techniques are employed. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying the individual enantiomers of epichlorohydrin.[9][10][11]

General Principle: These methods utilize a chiral stationary phase (CSP) within the chromatography column. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer.

Enantiomeric Excess (e.e.) Calculation: The e.e. is a measure of the purity of a chiral sample and is calculated as follows:

e.e. (%) = [ |(Area of Major Enantiomer - Area of Minor Enantiomer)| / (Area of Major Enantiomer + Area of Minor Enantiomer) ] × 100

Visualizations

Caption: Interaction of Epichlorohydrin Enantiomers with Plane-Polarized Light.

Caption: Experimental Workflow for Polarimetry.

References

- 1. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18305G [pubs.rsc.org]

- 2. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. indiamart.com [indiamart.com]

- 4. 67843-74-7 (S)-(+)-Epichlorohydrin AKSci D267 [aksci.com]

- 5. (S)-(+)-Epichlorohydrin 98 67843-74-7 [sigmaaldrich.com]

- 6. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. digicollections.net [digicollections.net]

- 9. nbinno.com [nbinno.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]

(R)-(-)-Epichlorohydrin: A Cornerstone Chiral Building Block in Modern Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-(-)-Epichlorohydrin, a versatile and highly reactive chiral molecule, has emerged as an indispensable building block in the field of asymmetric organic synthesis. Its unique trifunctional nature, possessing an epoxide, a chloromethyl group, and a stereocenter, provides a powerful platform for the enantioselective synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs). The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stringent requirements for targeted efficacy and minimized side effects, making chiral intermediates like this compound of paramount importance.[] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of key pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a practical resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic chloroform-like odor.[2] It is a chiral molecule, with the (R)-enantiomer having a negative optical rotation.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO | [4] |

| Molecular Weight | 92.52 g/mol | [4] |

| CAS Number | 51594-55-9 | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent, garlic-like, chloroform-like | [2][4] |

| Density | 1.180 g/mL at 20°C | [5] |

| Boiling Point | 114°C | [5] |

| Melting Point | -48°C | [5] |

| Flash Point | 33°C | [5] |

| Solubility | Moderately soluble in water; miscible with most polar organic solvents | [6][7] |

| Optical Rotation | [α]D -34° (c=1, MeOH) | [5] |

Synthesis of this compound

The industrial production of enantiomerically pure this compound often relies on the kinetic resolution of racemic epichlorohydrin. One prominent method involves the use of a chiral Salen-Co(III) complex as a catalyst for the hydrolytic kinetic resolution of the racemate. This process selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. For example, using a (R,R)-Salen-Co(III) complex, (R)-epichlorohydrin can be obtained with an enantiomeric excess (e.e.) of over 99% and a yield approaching the theoretical maximum of 50%.[8]

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of a multitude of pharmaceuticals. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with precise stereochemical control.

Synthesis of β-Adrenergic Blockers (Beta-Blockers)

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The pharmacological activity of these drugs often resides in a single enantiomer. This compound is a crucial precursor for the synthesis of the therapeutically active (S)-enantiomers of many beta-blockers.

A generalized workflow for the synthesis of (S)-beta-blockers from this compound is depicted below.

(S)-Propranolol is a non-selective beta-blocker. Its synthesis involves the reaction of 1-naphthol with this compound to form the corresponding glycidyl ether, followed by ring-opening with isopropylamine.[9]

Experimental Protocol: Synthesis of (S)-Propranolol [9]

-

Step 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane. To a solution of 1-naphthol (1.59 mol) in epichlorohydrin (6.65 mol), triethylamine (8 mL) is added. The mixture is heated to 65°C for 8 hours. After completion of the reaction (monitored by TLC), excess epichlorohydrin is removed by distillation to afford the crude product.[10]

-

Step 2: Synthesis of (S)-Propranolol. The crude (S)-1-(1-Naphthoxy)-2,3-epoxypropane is reacted with isopropylamine. The reaction mixture is then worked up to yield (S)-propranolol.

| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| (S)-Propranolol | 1-Naphthol, (R)-Epichlorohydrin | Isopropylamine | - | Reflux | 24 | ~90 (for racemic) | >99 | [9] |

(S)-Atenolol is a selective β1-blocker. A practical synthesis involves the reaction of 4-hydroxyphenylacetamide with this compound.[11]

Experimental Protocol: Synthesis of (S)-Atenolol [11]

-

Step 1: Synthesis of (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. 2-(4-hydroxyphenyl)acetamide is deprotonated with a base, followed by the addition of this compound.

-

Step 2: Synthesis of (S)-Atenolol. The resulting chlorohydrin is resolved using lipase B from Candida antarctica (CALB). The enantiomerically pure (R)-chlorohydrin is then reacted with isopropylamine in water at room temperature for 48 hours to yield (S)-atenolol.

| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | e.e. (%) | Reference |

| (S)-Atenolol | 4-Hydroxyphenylacetamide, (R)-Epichlorohydrin | Isopropylamine, CALB | Water | Room Temp. | 48 | 9.9 | >99 | [11] |

(S)-Bisoprolol is another highly selective β1-blocker. Its synthesis can be achieved from 4-((2-isopropoxyethoxy)methyl)phenol and this compound.[12]

Experimental Protocol: Synthesis of (S)-Bisoprolol [8]

-

Step 1: Synthesis of (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane. 4-((2-isopropoxyethoxy)methyl)phenol is reacted with (R)-epichlorohydrin in the presence of NaOH in water at 65-70°C for 4 hours.

-

Step 2: Synthesis of (S)-Bisoprolol. The resulting epoxide is then reacted with isopropylamine in methanol at 40-45°C for 3 hours.

| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | e.e. (%) | Reference |

| (S)-Bisoprolol | 4-((2-isopropoxyethoxy)methyl)phenol, (R)-Epichlorohydrin | Isopropylamine, NaOH | Water, Methanol | 65-70, 40-45 | 4, 3 | 60.8 | >92 | [8][13] |

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effect by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This antagonism blocks the downstream signaling cascade that leads to increased heart rate and contractility.

Synthesis of Other Notable Pharmaceuticals

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A key step in its synthesis involves the reaction of 3-fluoro-4-morpholinylaniline with this compound.[14]

Experimental Protocol: Synthesis of Linezolid Intermediate [14]

-

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline. 3-Fluoro-4-morpholinylaniline (0.005 mol) is added to a stirred solution of (R)-epichlorohydrin (0.005 mol) in methanol (10 mL). The mixture is heated to reflux for 16 hours and then concentrated.

-

Step 2: Cyclization. The crude adduct is reacted with carbonyldiimidazole in dichloromethane at ambient temperature to furnish the oxazolidinone ring.

| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Linezolid Intermediate | 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | Carbonyldiimidazole | Methanol, Dichloromethane | 60-65 | 16 | Good | [14] |

Linezolid Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[4][15]

Brivaracetam is an antiepileptic drug. One synthetic route utilizes this compound in a condensation reaction with diphenyl malonate.[16]

Experimental Protocol: Synthesis of Brivaracetam Intermediate [17]

-

Step 1: Condensation. To a solution of sodium methoxide (38 mmol) in ethanol (80 mL) at 0°C, diethyl malonate (42 mmol) is added. After stirring, this compound (35 mmol) is added dropwise at room temperature. The reaction mixture is then refluxed for 18 hours.

-

Step 2: Work-up and Purification. After the reaction is complete, the solvent is evaporated, and the residue is worked up and purified.

| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reference |

| Brivaracetam Intermediate | Diethyl malonate, (R)-Epichlorohydrin | Sodium methoxide | Ethanol | Reflux | 18 | [17] |

Brivaracetam Mechanism of Action: Brivaracetam displays a high and selective affinity for synaptic vesicle protein 2A (SV2A) in the brain, which is believed to be the primary mechanism for its anticonvulsant activity.[18]

Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. Its synthesis involves the deprotonation of an aryl acetonitrile followed by reaction with this compound.[19]

Experimental Protocol: Synthesis of Lemborexant Intermediate [19]

-

Step 1: Cyclopropanation and Lactonization. An aryl acetonitrile is deprotonated with NaHMDS, and subsequent exposure to (R)-epichlorohydrin affords a cyclopropane intermediate. This is immediately converted in situ to a carboxylic acid in the presence of a base. Upon acidification, the acid intermediate undergoes lactonization.

-

Step 2: Further Transformations. The resulting lactone is then carried through several steps including reduction, enzymatic acetylation, tosylation, and SN2 displacement to yield key intermediates for the final synthesis of lemborexant.

| Product | Starting Material | Key Reagents | Yield (%) | e.e. (%) | Reference |

| Lactone Intermediate | Aryl acetonitrile, (R)-Epichlorohydrin | NaHMDS, Base | 70 | 91 | [19] |

Lemborexant Mechanism of Action: Lemborexant acts as a competitive antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, blocking the wake-promoting signals of orexin neuropeptides.[6]

Conclusion

This compound stands out as a premier chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its ready availability in high enantiomeric purity and its versatile reactivity make it an ideal starting material for the asymmetric synthesis of a diverse range of complex and valuable molecules. The examples provided in this guide highlight its central role in the production of life-saving and life-improving drugs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of this compound as a key chiral synthon is set to expand, driving further innovation in synthetic methodology and drug discovery. The detailed protocols and data presented herein are intended to support researchers and developers in harnessing the full potential of this remarkable molecule.

References

- 2. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. What is the mechanism of Lemborexant? [synapse.patsnap.com]

- 8. Synthetic Process Research of Chiral Bisoprolol Fumarate - Dissertation [m.dissertationtopic.net]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 11. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 13. Research in synthesis of chiral drug bisoprolol fumarate | Semantic Scholar [semanticscholar.org]

- 14. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 15. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 16. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]

- 18. tga.gov.au [tga.gov.au]

- 19. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

The Advent of Chirality: A Technical Guide to the Discovery and History of Chiral Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral epichlorohydrin is a cornerstone of modern asymmetric synthesis, serving as a critical building block for a multitude of pharmaceuticals and fine chemicals. Its journey from a racemic mixture to enantiomerically pure forms has been marked by significant milestones in catalysis and biocatalysis. This in-depth technical guide chronicles the discovery and historical development of chiral epichlorohydrin, with a focus on the seminal methodologies that have enabled its production. We will delve into the pioneering work on hydrolytic kinetic resolution and the rise of enzymatic approaches, providing detailed experimental protocols, comparative quantitative data, and visual workflows to illuminate the core chemical and logical processes.

A Historical Overview: From Racemate to Enantiopure Synthon

Epichlorohydrin was first described in 1848 by the French chemist Marcellin Berthelot, who synthesized it from glycerol and hydrogen chloride.[1] For nearly a century, it was primarily produced and used as a racemic mixture. The dawn of industrial-scale production of racemic epichlorohydrin arrived in 1948, when Shell developed a high-temperature chlorination method.

The demand for enantiomerically pure compounds in the pharmaceutical industry spurred research into methods for resolving racemic epichlorohydrin. The development of practical and efficient methods for obtaining chiral epichlorohydrin has been a pivotal achievement in organic synthesis.

A significant breakthrough occurred in 1997 when Eric Jacobsen's research group introduced the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes.[2] This method provided a highly selective and practical route to enantioenriched epoxides, including epichlorohydrin. The Jacobsen HKR has since been widely adopted and refined for both academic and industrial applications.[3]

In parallel to chemical catalysis, the field of biocatalysis has emerged as a powerful alternative for the synthesis of chiral epichlorohydrin. Researchers have explored the use of enzymes, such as epoxide hydrolases and halohydrin dehalogenases, to achieve high enantioselectivity under mild reaction conditions.[4][5] These enzymatic methods offer advantages in terms of sustainability and environmental impact.[6]

Key Methodologies for Chiral Epichlorohydrin Synthesis

Hydrolytic Kinetic Resolution (HKR) with Salen-Co Catalysts

The Jacobsen hydrolytic kinetic resolution is a landmark method for resolving racemic epichlorohydrin. The process relies on the enantioselective ring-opening of one epoxide enantiomer with water, catalyzed by a chiral Salen-Co(III) complex, leaving the unreacted epoxide in high enantiomeric excess.

The following protocol is adapted from a patented method for the hydrolytic kinetic resolution of racemic epichlorohydrin using a novel dual-core Salen catalyst.[2]

Materials:

-

Racemic epichlorohydrin (1.0 mol, 92.50 g)

-

[(S,S)-Salen Co(II)]₂·SnCl₄ catalyst (0.001 mol, 0.78 g)

-

Tetrahydrofuran (THF), 80 ml

-

Water (0.56 mol, 10.0 ml)

Procedure:

-

In a single-necked round-bottom flask, add the [(S,S)-Salen Co(II)]₂·SnCl₄ catalyst (0.78 g).

-

Add racemic epichlorohydrin (92.50 g) and tetrahydrofuran (80 ml) to the flask.

-

Stir the mixture at 30°C until the catalyst is fully dissolved.

-

Slowly add water (10.0 ml) to the reaction mixture.

-

Allow the reaction to proceed for 20 hours at 30°C.

-

After 20 hours, perform fractional distillation of the reaction mixture under vacuum at room temperature to obtain (S)-epichlorohydrin.

Expected Outcome:

-

Yield of (S)-epichlorohydrin: 38.30 g

-

Enantiomeric excess (e.e.): 99.0%

Enzymatic Kinetic Resolution with Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the kinetic resolution of racemic epichlorohydrin, an EH enantioselectively hydrolyzes one enantiomer, leaving the other in high optical purity.

The following protocol describes the kinetic resolution of racemic epichlorohydrin using whole cells of recombinant Escherichia coli expressing an engineered epoxide hydrolase from Agromyces mediolanus.[4]

Materials:

-

Racemic epichlorohydrin (450 mM)

-

Recombinant E. coli whole cells expressing the VDF variant of epoxide hydrolase

-

Appropriate buffer solution

Procedure:

-

Prepare a suspension of the recombinant E. coli whole cells in the desired buffer.

-

Add racemic epichlorohydrin to a final concentration of 450 mM.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Monitor the progress of the reaction by periodically measuring the enantiomeric excess of the remaining epichlorohydrin using chiral gas chromatography.

-

Once the desired e.e. is reached, stop the reaction and extract the (S)-epichlorohydrin from the reaction mixture.

Expected Outcome:

-

Yield of (S)-epichlorohydrin: 40.5%

-

Enantiomeric excess (e.e.): >99%

Asymmetric Synthesis with Halohydrin Dehalogenases

Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the asymmetric synthesis of chiral epoxides from prochiral halohydrins. This method offers the potential for a 100% theoretical yield, as it is an asymmetric synthesis rather than a kinetic resolution.

The following protocol is based on the asymmetric synthesis of (S)-epichlorohydrin from 1,3-dichloro-2-propanol (1,3-DCP) using an immobilized halohydrin dehalogenase.[5]

Materials:

-

1,3-dichloro-2-propanol (1,3-DCP), 20 mM

-

Immobilized HheC (P175S/W249P) on A502Ps resin

-

Aqueous buffer system

Procedure:

-

Prepare a reaction mixture containing 1,3-DCP (20 mM) in an aqueous buffer.

-

Add the immobilized HheC enzyme to the reaction mixture.

-

Incubate the reaction in a packed-bed bioreactor under controlled conditions.

-

Monitor the formation of (S)-epichlorohydrin and its enantiomeric excess.

-

The reaction can be run in batch mode for multiple cycles.

Expected Outcome (in aqueous system):

-

Yield of (S)-epichlorohydrin: 83.78%

-

Enantiomeric excess (e.e.): 92.53%

Quantitative Data Summary

The following tables summarize the quantitative data for the different methods of producing chiral epichlorohydrin.

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Hydrolytic Kinetic Resolution | [(S,S)-Salen Co(II)]₂·SnCl₄ | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 41.4 | 99.0 | [2] |

| Hydrolytic Kinetic Resolution | [(R,R)-Salen Co(II)]₂·FeCl₃ | Racemic Epichlorohydrin | (R)-Epichlorohydrin | 44.5 | 99.3 | [2] |

| Enzymatic Kinetic Resolution | Engineered Epoxide Hydrolase (VDF variant) | Racemic Epichlorohydrin (450 mM) | (S)-Epichlorohydrin | 40.5 | >99 | [4] |

| Asymmetric Synthesis | Immobilized Halohydrin Dehalogenase (HheC) | 1,3-dichloro-2-propanol (20 mM) | (S)-Epichlorohydrin | 83.78 | 92.53 | [5] |

Visualizing the Pathways: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key methodologies for producing chiral epichlorohydrin.

References

- 1. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase [agris.fao.org]

- 2. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Theoretical Deep Dive into Epichlorohydrin Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reaction pathways of epichlorohydrin (ECH), a versatile building block in chemical synthesis. Understanding these pathways at a molecular level is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes in drug development and materials science. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the core reaction mechanisms.

Core Reaction Mechanisms: Nucleophilic Ring-Opening

The most fundamental reaction of epichlorohydrin is the nucleophilic ring-opening of its strained epoxide ring. Theoretical studies, predominantly employing Density Functional Theory (DFT), have elucidated the mechanisms of this process with various nucleophiles. The reaction generally proceeds via an SN2-like mechanism , involving a backside attack of the nucleophile on one of the epoxide's carbon atoms.

Computational models consistently show that the preferred pathway is the attack at the less sterically hindered α-carbon (the carbon atom adjacent to the chloromethyl group), leading to the formation of a chlorohydrin intermediate.[1]

Reaction with Amines